molecular formula C9H10ClF2N B2653636 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2138522-82-2

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2653636
CAS No.: 2138522-82-2
M. Wt: 205.63
InChI Key: ZAQLDOHRKVKWTC-UHFFFAOYSA-N
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Description

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated analog of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of high significance in medicinal chemistry and neuroscience research . THIQ-based compounds are extensively investigated for their diverse biological activities, particularly in the context of neurodegenerative disorders . Research into related compounds has shown that certain THIQ derivatives can exhibit neuroprotective properties through a multi-faceted mechanism, which may include the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity, a key pathway in neuronal cell death . Some specific THIQ analogs have been found to act as antagonists at NMDA receptors, thereby preventing calcium influx and protecting cells from excitatory damage . This compound serves as a key synthetic intermediate and building block for the design and development of novel bioactive molecules. Its structure, featuring the core THIQ heterocycle with fluorine substitutions, makes it a valuable template for creating potential therapeutic agents targeting the central nervous system, and for structure-activity relationship (SAR) studies in drug discovery programs . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQLDOHRKVKWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the fluorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Scientific Research Applications

Medicinal Chemistry

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is primarily investigated for its potential therapeutic properties. Key areas include:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity against SKOV-3 ovarian cancer cells with a GI50 value around 13.14 µM .
  • Antimicrobial Properties : Research indicates that fluorinated compounds can possess antibacterial and antiviral activities. Preliminary studies suggest that derivatives may inhibit bacterial growth through enzyme inhibition mechanisms.

Neuropharmacology

The compound is being explored for its effects on neurological conditions:

  • Cognitive Disorders : Studies have indicated potential applications in treating cognitive symptoms associated with schizophrenia and other neurodegenerative diseases .
  • Mechanism of Action : The interaction of this compound with neurotransmitter receptors may mediate neuroprotective effects.

Anticancer Research

A notable case study involved evaluating various quinolone derivatives for ovarian cancer treatment. The study found that compounds similar to this compound exhibited significant cytotoxicity against cancer cells while demonstrating lower toxicity towards normal cells .

CompoundCell LineGI50 Value (µM)Selectivity Index
5,6-Difluoro-1,2,3,4-tetrahydroisoquinolineSKOV-313.14High
EnoxacinSKOV-3125Low

Antimicrobial Studies

Research into the antimicrobial properties of fluorinated quinolines has revealed that derivatives of this compound may effectively inhibit bacterial growth. These findings are crucial as they highlight the compound's potential as an antibiotic agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of tetrahydroisoquinoline derivatives is essential for optimizing their biological activities. Modifications at specific positions can significantly alter the efficacy and selectivity of these compounds against various biological targets .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The THIQ core allows diverse substitutions, leading to variations in biological activity and applications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of THIQ Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
5,6-Difluoro-THIQ HCl 5-F, 6-F C₉H₈ClF₂N Intermediate; enhanced lipophilicity
6-Trifluoromethyl-THIQ HCl 6-CF₃ C₁₀H₁₁ClF₃N High reactivity due to electron-withdrawing CF₃ group
1-Methyl-THIQ 1-CH₃ C₁₀H₁₂ClN Key intermediate in revaprazan synthesis
6,7-Dimethoxy-THIQ HCl (Salsolinol) 6-OCH₃, 7-OCH₃ C₁₁H₁₄ClNO₂ Research tool; neurotransmitter analog
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl 1-(4’-N(CH₃)₂Ph), 6,7-OCH₃ C₂₀H₂₅ClN₂O₂ Non-narcotic analgesic (3.3× potency vs. diclofenac)
5,7-Dichloro-THIQ-6-carboxylic Acid HCl 5-Cl, 7-Cl, 6-COOH C₁₀H₈Cl₃NO₂ Acidic functional group for solubility modulation

Pharmacological Activity

  • 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl: Exhibits a therapeutic index 3.3× higher than diclofenac sodium in anti-inflammatory assays (0.5 mg/kg dose) . Its dimethylaminophenyl group enhances receptor binding, while methoxy groups improve metabolic stability .
  • Salsolinol (6,7-Dimethoxy-THIQ HCl): Known for dopaminergic activity but lacks significant analgesic effects compared to dimethylaminophenyl derivatives .

Biological Activity

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated derivative of tetrahydroisoquinoline that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H10_{10}ClF2_2N
  • Molecular Weight : Approximately 172.18 g/mol
  • Structure : The compound features a bicyclic structure with fluorine atoms at the 5 and 6 positions, which significantly alters its chemical reactivity and biological properties compared to non-fluorinated analogs.

This compound acts primarily through its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. The presence of fluorine enhances lipophilicity and metabolic stability, potentially increasing its efficacy as an enzyme inhibitor .
  • Receptor Interaction : The compound has shown binding affinity towards several receptors. This interaction can modulate neurotransmitter systems or interfere with other biological pathways, contributing to its pharmacological effects.

Biological Activities

Research has demonstrated a range of biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydroisoquinoline exhibit anticancer properties. For instance, compounds similar to 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline have shown promising results against ovarian cancer cell lines .
  • Neuroprotective Effects : The compound is being explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with dopamine receptors suggests a role in managing symptoms related to these conditions .
  • Antimicrobial Properties : Some studies indicate that tetrahydroisoquinoline derivatives possess antibacterial activity against various pathogens. This opens avenues for developing new antimicrobial agents based on this scaffold .

Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivatives against SKOV-3 ovarian cancer cells. The results indicated a significant reduction in cell viability with an IC50_{50} value of approximately 17.14 μM. Modifications to the structure enhanced potency while maintaining selectivity for cancer cells over normal cells .

Study 2: Neuroprotective Effects

In a pharmacological evaluation focusing on neurodegenerative disorders, researchers found that the compound exhibited protective effects on neuronal cells subjected to oxidative stress. The mechanism was attributed to the modulation of neuroinflammatory pathways and enhancement of neuronal survival signaling pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms at the desired positions on the tetrahydroisoquinoline scaffold.
  • Cyclization Techniques : Employing cyclization reactions involving appropriate precursors to form the bicyclic structure efficiently.

These methods allow for variations in yield and purity depending on reaction conditions .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolineN/ADifferent fluorination pattern; distinct biological profile
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate57060-88-5Lacks fluorine substituents; primarily neuroprotective
5-Nitro-1,2,3,4-tetrahydroisoquinoline1187932-31-5Contains nitro group; varied pharmacological properties

The unique positioning of fluorine atoms in this compound enhances its reactivity and biological activity compared to other derivatives .

Q & A

Basic: What synthetic routes are commonly employed for preparing 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Methodological Answer:
The synthesis typically involves cyclization of fluorinated precursors. A plausible route includes:

Pictet-Spengler Cyclization : Reacting a fluorinated phenethylamine derivative with formaldehyde under acidic conditions to form the tetrahydroisoquinoline core .

Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic substitution with KF in polar aprotic solvents to introduce fluorine atoms at positions 5 and 6 .

Hydrochloride Formation : Treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt.
Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with CH₂Cl₂:MeOH:NH₄OH) ensures purity ≥95% .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.5 ppm (methylene protons of the tetrahydro ring), δ 6.5–7.2 ppm (aromatic protons with fluorine coupling, JHF812HzJ_{H-F} \approx 8–12 \, \text{Hz}) .
    • ¹⁹F NMR : Distinct singlets for para-fluorine substituents (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS) : ESI+ mode to confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₀F₂N·HCl: 235.04 g/mol).
  • HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) to assess purity (>98%) .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:
Chiral separation strategies include:

Chiral Stationary Phase (CSP) HPLC : Use columns like Chiralpak IA or IB with hexane:isopropanol (80:20) + 0.1% diethylamine. Monitor enantiomeric excess (ee) via UV at 254 nm .

Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to control stereochemistry .

Crystallization : Diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid in ethanol .

Advanced: How should stability studies be designed to assess degradation under varying conditions?

Methodological Answer:
Follow ICH Q1A(R2) guidelines:

Forced Degradation : Expose the compound to:

  • Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hrs.
  • Oxidative Stress : 3% H₂O₂ at 25°C for 6 hrs.
  • Photolysis : UV light (ICH Option 2) for 48 hrs.

Analysis : Monitor degradation via HPLC-MS to identify impurities (e.g., defluorinated byproducts or ring-opened intermediates) .

Storage Recommendations : Store at -20°C in amber vials under argon to prevent hygroscopic degradation .

Advanced: How to resolve contradictions in reaction yields reported for fluorinated tetrahydroisoquinolines?

Methodological Answer:
Contradictions often arise from:

  • Solvent Effects : Switch from DMF to DMSO to improve fluorination efficiency (reported yield increases from 45% to 72%) .
  • Catalyst Optimization : Screen Pd/C vs. Pd(OAc)₂ with ligands (e.g., Xantphos) to enhance cyclization kinetics .
  • Moisture Sensitivity : Use molecular sieves (3Å) in fluorination steps to mitigate hydrolysis .

Advanced: What strategies validate analytical methods for this compound in drug development?

Methodological Answer:
For ICH-compliant validation:

Specificity : Demonstrate baseline separation from impurities (e.g., 5-monofluoro analog) via HPLC .

Linearity : Prepare 5-point calibration curves (1–100 µg/mL) with R2>0.995R^2 > 0.995.

Accuracy/Precision : Spike recovery tests (98–102%) and repeatability (RSD < 2%) across three batches .

Robustness : Vary column temperature (±5°C) and flow rate (±0.1 mL/min) to confirm method resilience .

Table 1: Key Physicochemical Properties (Analogous Data)

PropertyValue (Analogous Compound)*Method (Reference)
Molecular Weight235.04 g/molHRMS
Melting Point280–285°C (decomposes)Differential Scanning Calorimetry
Solubility>50 mg/mL in DMSOUSP <911>
LogP (Predicted)1.8 ± 0.3ChemAxon Suite

*Data extrapolated from structurally similar compounds.

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